Fluticasone 21-Isobutyrate

Description

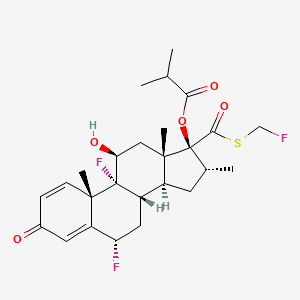

Structure

3D Structure

Properties

Molecular Formula |

C26H33F3O5S |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2-methylpropanoate |

InChI |

InChI=1S/C26H33F3O5S/c1-13(2)21(32)34-26(22(33)35-12-27)14(3)8-16-17-10-19(28)18-9-15(30)6-7-23(18,4)25(17,29)20(31)11-24(16,26)5/h6-7,9,13-14,16-17,19-20,31H,8,10-12H2,1-5H3/t14-,16+,17+,19+,20+,23+,24+,25+,26-/m1/s1 |

InChI Key |

FLWQKNXBDAHGQO-NMKXIHRTSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@@]1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C(C)C)C)O)F)C)F |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for C 21 Ester Modifications

Advanced Synthetic Methodologies for Glucocorticoid Ester Synthesis

The creation of the C-21 ester linkage is a critical transformation in the synthesis of compounds like Fluticasone (B1203827) 21-Isobutyrate. This modification significantly influences the lipophilicity of the steroid molecule. nih.gov

Esterification Reactions at the C-21 Position: Mechanistic ConsiderationsEsterification at the C-21 position of a glucocorticoid involves the reaction of the primary hydroxyl group (-CH₂OH) with a carboxylic acid or its derivative.ijdvl.commerckvetmanual.comFor Fluticasone 21-Isobutyrate, this would involve isobutyric acid or a more reactive form like isobutyryl chloride or isobutyric anhydride.

The general mechanism is a nucleophilic acyl substitution. The oxygen atom of the C-21 hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. In the case of an acid chloride, this leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the ester bond, with a proton loss from the original hydroxyl group. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl). The C-21 hydroxyl group is crucial for glucocorticoid activity, and its esterification creates prodrugs that can be hydrolyzed in vivo to release the active alcohol. ijdvl.commdpi.com

Precursor Chemistry and Synthetic Route Development

The development of a synthetic route for fluticasone esters often begins with a more readily available steroid, such as flumetasone.

Role of Periodate (B1199274) in C-21 FunctionalizationIn the context of derivatizing from flumetasone, periodate plays a crucial role not in direct C-21 functionalization, but in the essential preceding step of side-chain cleavage. Sodium periodate (NaIO₄) or periodic acid (H₅IO₆) is used to oxidatively cleave the C17-C20 bond of the flumethasone (B526066) side chain (17,21-dihydroxy-20-keto).americanpharmaceuticalreview.comacs.orgresearchgate.netThis reaction selectively transforms the hydroxymethyl ketone moiety at C-17 into a carboxylic acid group, forming the intermediate compound 6α,9α-Difluoro-11β-hydroxy-16α-methyl-3-oxo-androsta-1,4-diene-17β-carboxylic acid.google.comnih.govThis specific cleavage is a foundational step in building the unique carbothioate ester side chain characteristic of fluticasone.americanpharmaceuticalreview.com

A typical procedure involves dissolving flumethasone in a solvent like tetrahydrofuran (B95107) and treating it with an aqueous solution of periodic acid at a controlled temperature (e.g., 0-20 °C). google.com

| Reaction Step | Reagents | Solvent | Yield/Purity | Reference |

| Oxidative Cleavage | Flumethasone, Periodic Acid | Tetrahydrofuran, Water | 99.12% Yield, 98% Purity | google.com |

| Recrystallization | Crude hydroxy acid | Ethanol | 99.2% Purity | americanpharmaceuticalreview.com |

Chromatographic Purification and Isolation Techniques in Synthesis Research

Purification is a critical stage in the synthesis of fluticasone esters to remove impurities, such as starting materials, reagents, and by-products like oxidative dimers. quickcompany.inpatsnap.com Due to the poor solubility of many steroid intermediates in common solvents, purification can be challenging. patsnap.comgoogleapis.comepo.org

Multiple techniques are employed to achieve the high purity required for pharmaceutical substances.

Crystallization/Recrystallization: This is the most common method for purifying intermediates and the final product. The choice of solvent system is crucial for effective purification. google.com For instance, crude intermediates may be dissolved in a solvent system like acetic acid and ethyl acetate (B1210297) at an elevated temperature and then cooled to induce crystallization of the purified product. epo.org Final products are often recrystallized from solvents like methanol (B129727) or acetone (B3395972) to meet stringent pharmacopoeial limits. patsnap.comepo.org

Column Chromatography: While often avoided in large-scale commercial production due to cost and complexity, flash column chromatography is a valuable tool in synthesis research for isolating and purifying intermediates and identifying impurities. americanpharmaceuticalreview.comgoogle.comgoogle.com For example, purification by flash column chromatography using an ethyl acetate/hexane gradient has been reported. americanpharmaceuticalreview.com

Washing: Simple washing of the filtered solid with various solutions (e.g., water, sodium bicarbonate solution) is used to remove residual acids, bases, and salts. google.comepo.org

| Purification Method | Compound Stage | Solvent/System | Observed Outcome | Reference |

| Crystallization | Crude Iodomethyl ester | Acetic acid / Ethyl acetate | Yield: 75-85%, Purity: >99% | epo.org |

| Recrystallization | Crude Fluticasone Propionate (B1217596) | Methanol | Purity: 99.52% | epo.org |

| Suction Filtration & Washing | Oxidized Flumethasone | Water | Yield: 99.12%, Purity: 98% | google.com |

| Flash Chromatography | Intermediate Compound 15 | Ethyl Acetate / Hexane | Quantitative Yield | americanpharmaceuticalreview.com |

Molecular Interactions and Receptor Dynamics

Structural Biology of Ligand-Receptor Complexes

Computational Modeling and Molecular Dynamics Simulations of Ligand-GR Interactions:No computational models or molecular dynamics simulations for the interaction between Fluticasone (B1203827) 21-Isobutyrate and the glucocorticoid receptor have been published.

In the broader context of glucocorticoid research, the isobutyrate functional group is notably associated with the prodrug ciclesonide . Ciclesonide itself has a low affinity for the glucocorticoid receptor. It is converted by esterases in the airways to its active metabolite, des-isobutyryl-ciclesonide, which has a significantly higher affinity for the receptor. nih.govdrugbank.comnih.gov This highlights that the presence and position of an isobutyrate ester are critical determinants of receptor interaction, though it precludes direct extrapolation to the hypothetical activity of Fluticasone 21-Isobutyrate.

Due to this complete lack of specific data, no data tables or detailed research findings for this compound can be generated.

Interaction with Other Nuclear Steroid Receptors (Androgen, Progesterone (B1679170), Estrogen Receptors)

While the primary pharmacological activity of fluticasone and its esters is mediated through the glucocorticoid receptor (GR), understanding their potential for off-target interactions with other nuclear steroid receptors is crucial for a complete molecular profile. These receptors, including the androgen receptor (AR), progesterone receptor (PR), and estrogen receptor (ER), share structural similarities in their ligand-binding domains with the GR, which can lead to cross-reactivity with exogenous steroids. physiology.orgphysiology.org

Direct and specific research on the binding dynamics of this compound with the androgen, progesterone, and estrogen receptors is not extensively detailed in publicly available literature. However, comprehensive studies on other prominent esters, namely Fluticasone Propionate (B1217596) (FP) and Fluticasone Furoate (FF), provide significant insights into the behavior of the core fluticasone molecule at these receptors. The consistent findings across these analogues suggest a high degree of selectivity for the glucocorticoid receptor, a characteristic largely attributed to the fluticasone steroid backbone itself. physiology.org

Androgen Receptor (AR)

Studies on fluticasone propionate indicate that it is a weak antagonist of the androgen receptor. ersnet.org Similarly, fluticasone furoate demonstrates a very high selectivity for the GR over the AR. physiology.orgphysiology.org This low affinity for the androgen receptor is a key feature of the fluticasone structure.

Progesterone Receptor (PR)

The interaction with the progesterone receptor is more notable, though still significantly less potent than the interaction with the GR. Fluticasone propionate has been identified as a relatively weak agonist of the progesterone receptor. ersnet.orgdrugbank.com DrugBank also lists the progesterone receptor as a target for both fluticasone propionate and fluticasone furoate. drugbank.com The fluticasone backbone of fluticasone furoate contributes to a 30-fold selectivity for the GR over the PR. physiology.org

Estrogen Receptor (ER)

Research has shown that neither fluticasone propionate nor mometasone (B142194) furoate, another synthetic corticosteroid, exhibit any significant activity at the estrogen receptor. ersnet.org Fluticasone furoate also shows a very high degree of selectivity for the GR when compared to the estrogen receptor. physiology.orgphysiology.org

The table below summarizes the interaction profile of Fluticasone Propionate and Fluticasone Furoate with other nuclear steroid receptors, which serves as a strong indicator for the likely profile of this compound.

| Compound | Androgen Receptor (AR) | Progesterone Receptor (PR) | Estrogen Receptor (ER) |

| Fluticasone Propionate | Weak Antagonist ersnet.org | Weak Agonist ersnet.orgdrugbank.com | No significant activity ersnet.org |

| Fluticasone Furoate | Highly Selective for GR physiology.orgphysiology.org | Highly Selective for GR physiology.orgphysiology.org | Highly Selective for GR physiology.orgphysiology.org |

The selectivity of fluticasone esters for the glucocorticoid receptor is a critical aspect of their molecular profile. The structural design of the fluticasone molecule, with its specific substitutions, confers a high affinity for the GR while minimizing clinically significant interactions with the androgen, progesterone, and estrogen receptors. physiology.org

Mechanistic Pharmacology at the Cellular and Subcellular Levels

Genomic Mechanisms of Action

The genomic pathway is the principal mechanism through which fluticasone (B1203827) and other glucocorticoids exert their effects. This process involves the modulation of gene transcription, leading to the suppression of pro-inflammatory pathways and the activation of anti-inflammatory processes.

In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm of the cell as part of a large multi-protein complex that includes heat shock proteins (hsp90, hsp70) and immunophilins. nih.govuconn.edu The binding of a glucocorticoid ligand, such as fluticasone, to the GR triggers a conformational change in the receptor. mdpi.com This change causes the release of the associated chaperone proteins. mdpi.com

Once freed from this complex, the activated ligand-GR complex rapidly translocates from the cytoplasm into the nucleus. uconn.edunih.govelsevierpure.comatsjournals.org This critical step allows the receptor to interact with the cell's genetic material. Studies have demonstrated that fluticasone propionate (B1217596) induces a significant, dose-dependent activation and nuclear localization of the GR in airway cells. nih.govelsevierpure.comatsjournals.org For instance, in human lung fibroblasts and vascular smooth muscle cells, fluticasone propionate has been shown to induce almost complete nuclear translocation of the GR. atsjournals.org

Inside the nucleus, the activated GR complex acts as a ligand-dependent transcription factor. atsjournals.org It typically forms a homodimer (a pair of identical GR-ligand complexes) and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). mdpi.comphysiology.orgphysiology.org These GREs are located in the promoter regions of target genes. atsjournals.org

This binding of the GR-dimer to GREs is a key step in what is known as transactivation. mdpi.comphysiology.org Transactivation leads to an increase in the transcription of specific genes by recruiting coactivator proteins and the basal transcription machinery to the gene promoter. oup.com This mechanism is responsible for the upregulation of numerous anti-inflammatory proteins. physiology.orgphysiology.org For example, the binding of the GR to GREs is a vital step in the induction of key anti-inflammatory gene products like secretory leukocyte peptidase inhibitor (SLPI) and MAPK phosphatase-1 (MKP-1). physiology.orgphysiology.org

The interaction of the fluticasone-GR complex with DNA results in broad changes to the cell's gene expression profile. Modern molecular techniques such as microarray analysis and real-time quantitative polymerase chain reaction (RT-qPCR) have allowed researchers to identify the wide range of genes regulated by corticosteroids.

Studies using these methods have shown that fluticasone propionate significantly alters the expression of numerous genes in target cells. For example, a study on nasal mucosa samples from patients with allergic rhinitis found that treatment with fluticasone propionate led to the differential expression of 206 immune-related genes. nih.govresearchgate.net Of these, 182 genes were downregulated, while 24 were upregulated, demonstrating the extensive impact of the drug on the cellular transcriptome. nih.govresearchgate.net

A primary mechanism of glucocorticoid action is the transactivation (upregulation) of genes that encode anti-inflammatory proteins. mdpi.com A key example is Dual-specificity phosphatase 1 (DUSP1), also known as mitogen-activated protein kinase phosphatase-1 (MKP-1). nih.govnih.gov DUSP1/MKP-1 is a critical negative regulator of the inflammatory response; it functions by deactivating mitogen-activated protein kinases (MAPKs) like p38, JNK, and ERK, which are central to inflammatory signaling cascades. nih.gov

Research has shown that fluticasone induces a sustained upregulation of MKP-1 in primary human airway smooth muscle cells. nih.govplos.org This upregulation is considered a significant contributor to the anti-inflammatory effects of glucocorticoids at a post-transcriptional level. frontiersin.org Other genes known to be upregulated by glucocorticoids include the FK506 binding protein (FKBP51), which is involved in a negative feedback loop for GR signaling, and the anti-protease Secretory Leukocyte Peptidase Inhibitor (SLPI). nih.govphysiology.org

| Gene | Protein Product | Function | Reference |

|---|---|---|---|

| DUSP1 | Dual-specificity phosphatase 1 (MKP-1) | Inactivates MAPKs (p38, JNK, ERK) to suppress inflammatory signaling. | nih.govnih.govplos.org |

| SLPI | Secretory Leukocyte Peptidase Inhibitor | Protects tissues from damage by inflammatory proteases like elastase. | nih.govphysiology.orgphysiology.org |

| FKBP51 | FK506 Binding Protein 51 | Participates in a negative feedback loop regulating GR sensitivity. | nih.gov |

In addition to upregulating anti-inflammatory genes, fluticasone potently downregulates the expression of numerous pro-inflammatory genes. This includes a wide array of cytokines, chemokines, and cell adhesion molecules that orchestrate the inflammatory response. karger.com

Studies have demonstrated that fluticasone propionate effectively inhibits the release and mRNA expression of key inflammatory cytokines. In a study on nasal polyp-derived fibroblasts, fluticasone inhibited the release of eotaxin, a chemokine that attracts eosinophils. nih.gov It also reduced the expression of Intercellular Adhesion Molecule 1 (ICAM-1), which is crucial for leukocyte trafficking to sites of inflammation. karger.comnih.gov Further research in human nasal epithelial cells showed that fluticasone propionate suppressed the expression of pro-inflammatory cytokines like TNF-α and IL-6. frontiersin.org Similarly, in nasal polyp disease, treatment with fluticasone reduced the number of cells expressing mRNA for IL-4 and IL-13, cytokines central to the Th2-mediated allergic response. nih.gov

| Mediator Class | Specific Example | Effect of Downregulation | Reference |

|---|---|---|---|

| Cytokines | TNF-α, IL-1β, IL-4, IL-5, IL-6, IL-13 | Reduces activation and recruitment of inflammatory cells. | frontiersin.orgnih.govresearchgate.net |

| Chemokines | Eotaxin (CCL11), CXCL8, CXCL10 | Decreases chemoattraction of eosinophils, neutrophils, and T-cells. | nih.govresearchgate.net |

| Adhesion Molecules | ICAM-1, VCAM-1, P-selectin | Inhibits the adhesion of leukocytes to the endothelium, limiting tissue infiltration. | karger.comnih.govnih.gov |

Beyond direct DNA binding (transactivation), the fluticasone-activated GR can suppress inflammation through a mechanism known as transrepression. physiology.orgphysiology.org This process does not involve the GR binding directly to GREs. Instead, the monomeric GR interacts with and inhibits the function of other transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). physiology.orgnih.gov

NF-κB and AP-1 are master regulators of the inflammatory response, driving the expression of a multitude of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. physiology.orgnih.gov The activated GR can physically interact with key components of these pathways, such as the p65 subunit of NF-κB. nih.gov This interaction prevents NF-κB and AP-1 from binding to their own DNA response elements and initiating transcription. nih.gov

This "tethering" mechanism is a crucial component of glucocorticoid anti-inflammatory action. nih.gov Fluticasone has been shown to be a potent inhibitor of the NF-κB pathway. physiology.orgphysiology.orgnih.gov Studies on human lung myofibroblasts have demonstrated that fluticasone propionate, alone or in combination with a β2-agonist, blocks the TNF-α-induced nuclear translocation of NF-κB, effectively shutting down this major pro-inflammatory signaling cascade. nih.govbohrium.com

Modulation of Gene Expression Profiles (Microarray, RT-qPCR Studies)

Non-Genomic Actions and Rapid Cellular Responses

Beyond the classical genomic pathway involving the modulation of gene transcription, glucocorticoids can elicit rapid, non-genomic effects that occur within minutes. These actions are independent of protein synthesis and are thought to be initiated by interactions with cell membranes or cytoplasmic glucocorticoid receptors, leading to swift changes in cellular signaling.

Preclinical studies on fluticasone esters suggest interactions with second messenger systems. In human airway Calu-3 epithelial cells, Fluticasone Propionate has been shown to induce sustained increases in short-circuit current (Isc), an indicator of ion transport. nih.gov This effect was identified as a non-genomic action that stimulates cystic fibrosis transmembrane conductance regulator (CFTR)-mediated anion transport. nih.gov The mechanism involves the adenylate cyclase pathway, a key second messenger system. nih.gov Specifically, the response to Fluticasone Propionate was prevented by inhibitors of protein kinase A and adenylate cyclase. nih.gov Furthermore, Fluticasone Propionate was found to synergistically increase cytosolic cyclic adenosine (B11128) monophosphate (cAMP) concentrations when combined with the adenylate cyclase activator, forskolin, indicating a cooperative interaction with this signaling pathway. nih.gov

The modulation of signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways is a key aspect of glucocorticoid action. Some reports suggest that glucocorticoids can mediate anti-inflammatory effects through the dephosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK-1/2) by increasing the expression of dual‐specificity protein phosphatase 1 (DUSP1). nih.gov However, the effects of fluticasone on the ERK pathway appear to be cell-type and context-specific. For instance, in a study on human cultured airway smooth muscle cells, Fluticasone Propionate inhibited cell proliferation through pathways involving cyclin D1 and retinoblastoma protein (pRb), but it did not have an effect on ERK activity or phosphorylation at various time points after stimulation. atsjournals.org This suggests that its anti-proliferative effects in these cells occur via a mechanism that is either downstream of or parallel to the ERK pathway. atsjournals.org

Cellular Effects in Preclinical Models (Excluding Human Trial Data)

Fluticasone esters have demonstrated potent inhibitory effects on the proliferation and activation of key inflammatory cells in various in vitro models.

T Lymphocytes: In preclinical settings, Fluticasone Propionate has been shown to potently inhibit the proliferation of T lymphocytes. nih.gov

Mast Cells: The effect on mast cells is multifaceted. Fluticasone Propionate can inhibit mast cell proliferation induced by specific stimuli. nih.gov It also modulates mast cell activation, though this effect is selective depending on the activating agent. For example, Fluticasone Propionate was found to inhibit degranulation in human mast cells when stimulated with C3a, but not when stimulated via IgE/anti-IgE. northwestern.edu In some models, the combination of Fluticasone Propionate and the long-acting β2-agonist salmeterol (B1361061) resulted in a synergistic inhibition of mast cell degranulation stimulated by substance P. northwestern.edu

A primary mechanism for the anti-inflammatory action of fluticasone is the induction of programmed cell death, or apoptosis, in inflammatory cells, most notably eosinophils.

Eosinophils: Fluticasone Propionate is a potent inducer of eosinophil apoptosis. nih.gov In in vitro studies using human eosinophils, it enhanced apoptosis in a concentration-dependent manner. nih.gov This pro-apoptotic effect is mediated through the glucocorticoid receptor, as it can be reversed by a receptor antagonist. nih.gov However, the efficacy of glucocorticoid-induced apoptosis can be modulated by the cellular environment; high concentrations of survival-promoting cytokines like Interleukin-5 (IL-5) can protect eosinophils from cell death, rendering them less susceptible to the effects of the glucocorticoid. nih.gov

| Compound | EC50 for Eosinophil Apoptosis (in vitro) | Reference |

| Fluticasone Propionate | 3.7 ± 1.8 nM | nih.gov |

| Budesonide | 5.0 ± 1.7 nM | nih.gov |

| Beclomethasone | 51 ± 19 nM | nih.gov |

| Dexamethasone (B1670325) | 303 ± 40 nM | nih.gov |

This table presents the half-maximal effective concentration (EC50) for inducing apoptosis in human eosinophils, demonstrating the relative potency of Fluticasone Propionate.

Fluticasone esters effectively suppress the production and release of a wide array of pro-inflammatory mediators from various cell types.

Cytokines: Fluticasone Furoate has been shown to potently suppress the release of multiple cytokines from human nasal tissue stimulated with Staphylococcal enterotoxin B (SEB). nih.gov This includes a strong inhibition of T-cell-related cytokines such as IFN-γ, IL-2, IL-5, and IL-17, as well as the pro-inflammatory cytokine TNF-α. nih.gov Fluticasone Propionate has also been documented to inhibit cytokine generation in vitro and to reduce cigarette smoke-induced production of IL-8 in human airway smooth muscle cells. nih.govuts.edu.au

Eicosanoids: In studies on patients with rhinitis, Fluticasone Propionate was shown to inhibit the production of eicosanoids in the nasal mucosa following antigen challenge. nih.gov

Platelet Activating Factor (PAF): Similar to its effects on eicosanoids, Fluticasone Propionate also inhibited the production of platelet-activating factor in response to antigen exposure in human mucosal tissue. nih.gov

| Mediator Class | Specific Mediators Inhibited | Compound Studied | Reference |

| Cytokines | IFN-γ, IL-2, IL-5, IL-17, TNF-α | Fluticasone Furoate | nih.gov |

| Cytokines | IL-8 | Fluticasone Propionate | uts.edu.au |

| Cytokines | TNF, CCL2, CXCL8 (from mast cells) | Fluticasone Propionate | northwestern.edu |

| Eicosanoids | General production post-antigen challenge | Fluticasone Propionate | nih.gov |

| Platelet Activating Factor | General production post-antigen challenge | Fluticasone Propionate | nih.gov |

This table summarizes the demonstrated inhibitory effects of fluticasone esters on the production of various inflammatory mediators in preclinical models.

Impact on Mucus Production and Secretion in Airway Epithelial Cells

No studies were identified that specifically investigated the effects of Fluticasone 21-Isobutyrate on mucus production and secretion in airway epithelial cells. The general mechanism for corticosteroids involves the regulation of gene expression related to inflammation and mucus production. However, without direct experimental evidence for this compound, any discussion on its specific impact would be speculative and fall outside the scope of this evidence-based article.

Ex vivo Studies on Tissue Affinity and Retention (e.g., Lung, Skin)

Similarly, the search for ex vivo studies on the tissue affinity and retention of this compound in tissues such as the lung and skin did not yield any results. Such studies are crucial for understanding the local bioavailability and duration of action of topically and locally administered corticosteroids. The affinity for and retention in target tissues are key determinants of a drug's therapeutic efficacy and are highly dependent on the specific chemical structure of the compound.

Metabolism and Biotransformation Pathways

Hepatic and Extrahepatic Metabolism of Fluticasone (B1203827) 21-Isobutyrate

Fluticasone undergoes significant first-pass metabolism, predominantly in the liver. nih.govdrugbank.comdrugs.comdrugbank.com While the liver is the main site for biotransformation, extrahepatic metabolism also occurs, notably in tissues like the lungs where the drug is administered. nih.govnih.govcreative-biolabs.com Systemic exposure to the active drug is therefore largely determined by absorption from the lung, as the portion swallowed is almost entirely inactivated by hepatic metabolism. nih.govnih.gov

The biotransformation of fluticasone is almost exclusively mediated by the cytochrome P450 3A subfamily of enzymes. nih.govdrugbank.comnih.gov In vitro studies have confirmed that CYP3A4, CYP3A5, and CYP3A7 are all capable of metabolizing fluticasone propionate (B1217596). nih.govresearchgate.net

CYP3A4: This is the most abundant and important hepatic P450 enzyme for fluticasone metabolism. drugbank.comnih.govnih.gov It efficiently catalyzes the conversion of the parent drug to its inactive metabolite. nih.govnih.gov

CYP3A5: While CYP3A4 is typically not expressed in respiratory tissues, CYP3A5 is the predominant CYP3A isoform found in the human lung. nih.govnih.gov This makes it particularly relevant for the local metabolism of inhaled fluticasone at its target site. nih.govnih.gov CYP3A5 is also an effective metabolizer of fluticasone propionate. nih.gov

CYP3A7: This enzyme, primarily expressed in the fetal liver, also contributes to fluticasone metabolism, although generally at a slower rate than CYP3A4 and CYP3A5. nih.govnih.govnih.gov

Table 1: Role of Cytochrome P450 Isoforms in Fluticasone Metabolism

| Enzyme | Primary Location | Role in Fluticasone Metabolism |

|---|---|---|

| CYP3A4 | Liver | The most efficient and primary enzyme responsible for systemic clearance. nih.govnih.gov |

| CYP3A5 | Lung, Liver | Predominant enzyme in the lung, responsible for local metabolism at the site of action. nih.govnih.govnih.gov |

| CYP3A7 | Fetal Liver | Capable of metabolizing fluticasone, but generally less efficient than CYP3A4 and CYP3A5. nih.gov |

The primary metabolic pathway for fluticasone propionate involves the hydrolysis of the 5-fluoromethyl carbothioate group. drugs.comdrugbank.com This single step, catalyzed by CYP3A enzymes, produces the main and only metabolite detected in humans: an inactive 17β-carboxylic acid derivative. nih.govdrugbank.comdrugs.com This metabolite has been identified as GW694301X in studies with the related compound, fluticasone furoate. researchgate.net

While the 17β-carboxylic acid is the principal metabolite, other minor metabolic pathways have been suggested. For instance, studies on fluticasone furoate have detected hydroxylated and defluorinated metabolites in fecal samples, suggesting that oxidative defluorination could be another, less significant, pathway. nih.govresearchgate.net

Table 2: Identified Metabolites of Fluticasone Esters

| Metabolite | Parent Compound | Metabolic Pathway | Resulting Activity |

|---|---|---|---|

| 17β-Carboxylic Acid Derivative | Fluticasone Propionate | Hydrolysis of the S-fluoromethyl carbothioate group by CYP3A enzymes. drugs.com | Inactive. drugs.comnih.gov |

| Hydroxylated Metabolites | Fluticasone Furoate | Oxidative Defluorination. researchgate.net | Not specified. |

| Defluorinated Metabolites | Fluticasone Furoate | Oxidative Defluorination. researchgate.net | Not specified. |

Interpatient and Inter-enzyme Variability in Metabolic Rates

Significant variability exists in the metabolism of fluticasone among individuals and between the different CYP3A enzymes. nih.gov There is considerable intersubject variability in the rate of absorption of the drug from the lung, which can affect systemic concentrations. nih.govsemanticscholar.org

This variability is also driven by differences in enzyme efficiency and expression. CYP3A4 is consistently the most efficient metabolic catalyst for glucocorticoids, while CYP3A7 exhibits the slowest rates. nih.gov Genetic polymorphisms in CYP3A enzymes, such as the non-functional CYP3A53 allele, can lead to the absence of CYP3A5 enzyme activity in many individuals, potentially altering local and systemic drug concentrations. nih.gov For example, the CYP3A422 variant, which leads to reduced enzyme activity, has been associated with improved asthma control in children receiving fluticasone propionate, likely due to decreased metabolic clearance. nih.gov

Implications of Metabolite Formation on Glucocorticoid Activity (e.g., Active vs. Inactive Metabolites)

The formation of metabolites has a profound impact on the pharmacological profile of fluticasone. The primary metabolite, the 17β-carboxylic acid derivative, is essentially inactive. drugs.com It possesses a significantly lower affinity for the glucocorticoid receptor—approximately 2,000 times less than the parent drug—and demonstrates negligible pharmacological activity in animal studies. drugs.com

This rapid and extensive conversion to an inactive metabolite is a key feature, as it effectively terminates the biological activity of the drug that enters systemic circulation. nih.gov This process minimizes the risk of systemic glucocorticoid effects, contributing to the safety profile of inhaled fluticasone. nih.gov

Advanced Analytical Methodologies in Research

Development and Validation of Chromatographic Methods

Chromatographic techniques are fundamental to the separation, identification, and quantification of Fluticasone (B1203827) 21-Isobutyrate from various matrices, including bulk drug substances and complex biological fluids.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis of fluticasone esters due to its high resolution, sensitivity, and reproducibility. nih.govresearchgate.net While specific validated methods for Fluticasone 21-Isobutyrate are not extensively published, methods developed for structurally similar compounds like Fluticasone Propionate (B1217596) provide a robust framework. These methods are typically validated according to International Council for Harmonisation (ICH) guidelines, ensuring parameters like selectivity, linearity, accuracy, precision, and robustness are met. nih.govresearchgate.net

A typical reversed-phase HPLC (RP-HPLC) method involves a C18 column and an isocratic or gradient mobile phase, often consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. nih.govajpamc.com Detection is commonly performed using a UV detector at the maximum absorbance wavelength of the fluticasone molecule, which is around 235-239 nm. nih.govajpamc.comekb.eg The validation of such methods demonstrates good linearity over a specified concentration range, with correlation coefficients (r²) often exceeding 0.999. ajpamc.comiajps.com Accuracy is confirmed by recovery studies, with results typically falling within 98-102%. nih.govajpamc.com

Table 1: Example HPLC Method Parameters for Analysis of Fluticasone Esters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) ajpamc.com |

| Mobile Phase | Acetonitrile:Water or Buffer mixture (e.g., 60:40 v/v) nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min ajpamc.com |

| Detection | UV at 235-239 nm ajpamc.comekb.eg |

| Injection Volume | 20 µL |

| Temperature | Ambient or controlled (e.g., 25°C) ijpsr.com |

This table represents typical conditions used for related fluticasone esters, which would serve as a starting point for method development for this compound.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, faster, and cost-effective alternative to HPLC for the quantification of corticosteroids. nih.govwikipedia.org It allows for the parallel analysis of multiple samples, making it highly efficient for screening and quality control. nih.gov For fluticasone esters, HPTLC methods are developed using pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase. jetir.orgijper.org

The separation is achieved using a carefully selected mobile phase, such as a mixture of toluene (B28343) and ethyl acetate (B1210297). jetir.orgresearchgate.net After development, the plates are dried, and quantification is performed using a TLC scanner in absorbance mode at the wavelength of maximum absorption for the compound (e.g., 239 nm for Fluticasone Propionate). jetir.orgresearchgate.net Validation includes establishing linearity, accuracy, precision, and specificity. Linearity ranges for Fluticasone Propionate have been established, for instance, between 100–500 ng/band, with high correlation coefficients (R² > 0.999). jetir.orgresearchgate.net The sensitivity of the method is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). researchgate.net

Table 2: HPTLC Method Parameters for Fluticasone Propionate Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates jetir.org |

| Mobile Phase | Toluene:Ethyl Acetate (7:3 v/v) jetir.orgresearchgate.net |

| Detection Wavelength | 239 nm researchgate.net |

| Linearity Range | 100-500 ng/band jetir.orgresearchgate.net |

| LOD | 40.78 ng/band jetir.orgresearchgate.net |

| LOQ | 70.24 ng/band jetir.orgresearchgate.net |

These parameters, validated for Fluticasone Propionate, illustrate the application of HPTLC for analyzing fluticasone esters.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for metabolite identification and structural elucidation. nih.gov This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its metabolites. nih.gov The fragmentation pattern (MS/MS spectrum) generated by tandem mass spectrometry serves as a molecular fingerprint, enabling the identification of unknown compounds by comparing the spectrum to libraries or by interpreting the fragmentation pathways. nih.gov

In the analysis of corticosteroids like fluticasone, LC-MS/MS methods are employed to detect and quantify the parent drug and its metabolites in biological matrices like human plasma. sciex.comhumanjournals.com The high sensitivity of modern mass spectrometers allows for detection at sub-picogram per milliliter levels. sciex.com For structural elucidation, high-resolution mass spectrometry (HRMS) is critical. The process involves identifying the molecular ion and then studying its product ions to piece together the structure of metabolites, which often involve modifications like hydroxylation or cleavage of ester groups. nih.gov

Spectroscopic Techniques (UV-Vis, MicroED) for Structural and Purity Assessment

Spectroscopic techniques provide critical information about the molecular structure and purity of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely accessible technique used for purity assessment and quantification. The fluticasone structure contains a cross-conjugated ketone chromophore, which results in strong UV absorbance. For related compounds like Fluticasone Propionate, the wavelength of maximum absorbance (λmax) in methanol (B129727) is consistently observed around 236 nm. researchgate.net This characteristic λmax is used for detection in HPLC and for quantitative analysis based on the Beer-Lambert law. The purity of a sample can be initially assessed by comparing its UV spectrum to that of a reference standard.

Microcrystal Electron Diffraction (MicroED) is a cutting-edge cryo-electron microscopy (CryoEM) technique that has revolutionized the structural determination of small molecules, including complex steroids. azooptics.comnih.gov This method can determine high-resolution atomic structures from nanocrystals that are a billion times smaller than those required for traditional X-ray crystallography. nih.govacs.org The process involves depositing a powder sample onto an electron microscope grid, collecting electron diffraction data as the crystal is rotated, and processing the data to solve the three-dimensional structure. nih.govresearchgate.net Recently, MicroED was successfully used to determine the solid-state structures of Fluticasone Furoate and Fluticasone Propionate, providing unprecedented insight into their conformational geometries. acs.orgnih.gov This technique is exceptionally powerful for obtaining definitive structural proof and understanding the solid-state properties of compounds like this compound. acs.org

Application of Analytical Methods for Impurity Profiling and Stability Studies in Research

Impurity profiling and stability studies are critical components of pharmaceutical research and development, ensuring the quality and safety of a drug substance. The analytical methods described above are essential for these applications.

Stability-indicating analytical methods, typically based on HPLC, are designed to separate the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions. iajps.com Forced degradation studies are conducted by exposing the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, as recommended by ICH guidelines. iajps.comsavaglobal.com

For example, studies on Fluticasone Propionate have shown significant degradation under basic and acidic conditions, while the compound remained relatively stable under thermal and oxidative stress. savaglobal.com The resulting chromatograms from a stability-indicating HPLC method would show distinct peaks for the intact drug and its various degradants, allowing for their quantification. jetir.org HPTLC methods have also been developed and validated for stability studies, proving capable of separating the parent drug from its degradation products. jetir.orgresearchgate.net These studies are fundamental to identifying potential degradation pathways and establishing the shelf-life and appropriate storage conditions for the compound.

Table 3: Example of Forced Degradation Study Conditions and Observations for a Fluticasone Ester

| Stress Condition | Reagent/Condition | Observation |

|---|---|---|

| Acidic Hydrolysis | 0.1 M HCl | Significant degradation observed savaglobal.com |

| Basic Hydrolysis | 0.1 M NaOH | Major degradation observed savaglobal.com |

| Oxidative Degradation | 30% H₂O₂ | No significant degradation savaglobal.com |

| Thermal Degradation | 60°C | No significant degradation savaglobal.com |

| Photolytic Degradation | UV Light | Degradation may occur |

This table summarizes typical stress conditions applied in stability studies for fluticasone esters like Fluticasone Propionate.

Prodrug Concepts and Molecular Engineering for Optimized Delivery

Design Principles for Topical/Local Acting Glucocorticoid Prodrugs

The design of topical and locally acting glucocorticoid prodrugs is a strategic approach to optimize their therapeutic efficacy and safety. physiology.org The fundamental principle involves chemical modification of the parent drug to alter its physicochemical properties, thereby enhancing its delivery to and retention at the site of action. physiology.org For glucocorticoids, this often involves esterification at the C-21 position of the steroid nucleus.

A key consideration in the design of these prodrugs is the balance between lipophilicity and hydrophilicity. The stratum corneum, the outermost layer of the skin, is a significant barrier to drug penetration. Increasing the lipophilicity of a glucocorticoid can enhance its ability to permeate this lipid-rich barrier and reach the viable epidermis and dermis where the inflammatory processes occur. However, excessive lipophilicity can lead to sequestration of the drug in the stratum corneum, reducing its bioavailability at the target site.

Another critical design principle is the susceptibility of the prodrug to local activation. Ideally, a glucocorticoid prodrug should be inactive until it reaches the target tissue, where it is converted to the active form by endogenous enzymes, such as esterases. This targeted activation helps to concentrate the therapeutic effect at the site of inflammation and limit systemic exposure to the active drug.

Furthermore, the design of these prodrugs aims to facilitate rapid systemic inactivation. Once the active drug inevitably enters the systemic circulation, it should be quickly metabolized to inactive forms to minimize the risk of systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression.

Influence of C-21 Esterification on Lipophilicity, Tissue Uptake, and Retention

Esterification at the C-21 position of the fluticasone (B1203827) molecule is a pivotal strategy in modulating its pharmacokinetic and pharmacodynamic properties. The nature of the ester group significantly influences the lipophilicity of the resulting compound, which in turn affects its tissue uptake, retention, and ultimately, its therapeutic potency and duration of action.

The isobutyrate ester at the C-21 position of Fluticasone 21-isobutyrate is expected to increase the lipophilicity of the parent fluticasone molecule. This increased lipophilicity is a critical factor for topical and inhaled corticosteroids, as it enhances their ability to penetrate the lipid bilayers of cell membranes in the skin and respiratory tract. nih.gov

Upon administration, the enhanced lipophilicity of this compound would likely facilitate its rapid partitioning into the cell membranes of the target tissue. This increased tissue uptake is a prerequisite for the drug to reach its intracellular glucocorticoid receptors.

Moreover, the C-21 isobutyrate ester is anticipated to contribute to prolonged tissue retention. Once inside the target cells, the ester can be slowly hydrolyzed by intracellular esterases to release the active fluticasone. This slow conversion effectively creates a reservoir of the active drug within the target tissue, leading to a sustained anti-inflammatory effect and potentially allowing for less frequent dosing. This principle of forming a local depot of the drug is a key aspect of modern corticosteroid design. lgcstandards.com The sustained release from this intracellular reservoir ensures that the glucocorticoid receptors are occupied for an extended period, maximizing the therapeutic benefit.

Investigation of Formulations for Enhanced Pharmacological Targeting

The formulation of a topical or locally acting glucocorticoid is as crucial as the molecular structure of the drug itself in determining its therapeutic efficacy. Research into novel formulations for compounds like this compound is focused on enhancing the delivery of the active ingredient to the target site, improving its stability, and optimizing its release profile. While specific formulation studies for this compound are not extensively documented in publicly available literature, the principles applied to other potent corticosteroids like fluticasone propionate (B1217596) provide a clear indication of the research direction.

One area of investigation is the development of nanoparticle-based delivery systems. nih.gov Encapsulating a lipophilic drug like this compound within nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can offer several advantages. nih.govturkjps.org These include improved drug solubility and stability, controlled release of the drug over time, and enhanced penetration into the skin or mucosal tissues. nih.gov For example, a study on fluticasone propionate demonstrated that encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles resulted in a sustained in vitro drug release pattern. nih.gov Such a system could potentially be adapted for this compound to prolong its local action.

The composition of the vehicle in a topical formulation also plays a significant role. The choice of emollients, humectants, and penetration enhancers can greatly influence the partitioning of the drug from the vehicle into the skin. For inhaled formulations, the particle size of the drug is a critical determinant of its deposition in the lungs. Advanced aerosol technologies aim to produce particles of an optimal size to ensure deep lung delivery and minimize oropharyngeal deposition.

Molecular Determinants of Tissue Selectivity and Minimization of Systemic Exposure

The tissue selectivity of glucocorticoids like this compound is a complex interplay of several molecular factors, designed to maximize local anti-inflammatory activity while minimizing systemic side effects. From a research perspective, understanding these determinants is key to the rational design of safer and more effective topical corticosteroids.

A primary molecular determinant of tissue selectivity is high affinity for the glucocorticoid receptor (GR). The fluticasone scaffold is known to bind with high affinity to the GR. The addition of the 21-isobutyrate ester is not expected to significantly alter this intrinsic binding affinity, as the interaction with the receptor is primarily dictated by the core steroid structure. This high affinity ensures that even at low local concentrations, the drug can effectively engage its target and elicit a potent anti-inflammatory response.

Another crucial factor is the rate of metabolic inactivation in non-target tissues. Ideally, any amount of this compound that enters the systemic circulation should be rapidly metabolized to inactive derivatives. For other fluticasone esters, such as fluticasone propionate, this is achieved through extensive first-pass metabolism in the liver, primarily by cytochrome P450 3A4 (CYP3A4). researchgate.net This rapid systemic clearance is a key feature that contributes to the favorable safety profile of topically and locally acting fluticasone derivatives. It is highly probable that this compound would follow a similar metabolic pathway, ensuring that systemic exposure to the active drug is minimized.

Furthermore, the physicochemical properties conferred by the C-21 isobutyrate ester, particularly its lipophilicity, contribute to tissue selectivity by promoting retention in the target tissue. This localized depot effect reduces the amount of drug that is available to diffuse into the systemic circulation. The slow release of the active drug from this local reservoir also means that systemic concentrations are kept low and relatively constant, avoiding the peaks that can be associated with systemic side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.